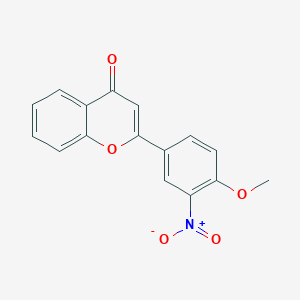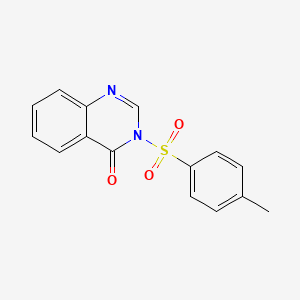![molecular formula C11H15Cl2N3O2 B11836712 Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride is a chemical compound with the molecular formula C11H14ClN3O2. It is known for its unique spiro structure, which includes a piperidine ring fused to a pyrido[2,3-d][1,3]oxazine ring system. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.
Formation of the Pyrido[2,3-d][1,3]oxazine Ring: This involves the reaction of the piperidine derivative with suitable reagents to form the pyrido[2,3-d][1,3]oxazine ring system.
Spiro Formation: The final step involves the formation of the spiro linkage between the piperidine and pyrido[2,3-d][1,3]oxazine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrido[2,3-d][1,3]oxazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its unique structure and biological activities make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride
- Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one
Uniqueness
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride is unique due to its dihydrochloride form, which may enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable for certain applications in research and industry.
Properties
Molecular Formula |
C11H15Cl2N3O2 |
|---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);2*1H |
InChI Key |
BKISPJGCUQKSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(NC(=O)O2)N=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)






![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)

![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

